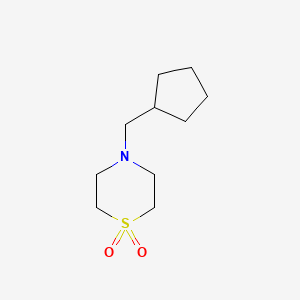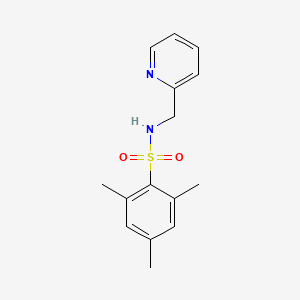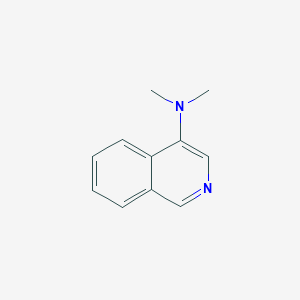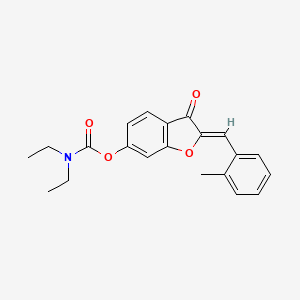
1-Methyl-1,5-diazecane dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1,5-diazecane dihydrochloride is a chemical compound with the molecular formula C9H20N2.2ClH and a molecular weight of 229.19 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Methyl-1,5-diazecane dihydrochloride typically involves the reaction of 1-methyl-1,5-diazecane with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the final product . Industrial production methods may vary, but they generally follow similar principles to achieve large-scale synthesis.
Chemical Reactions Analysis
1-Methyl-1,5-diazecane dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, often using reagents like hydrogen gas or metal hydrides.
Substitution: Substitution reactions are common, where one or more hydrogen atoms are replaced by other atoms or groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methyl-1,5-diazecane dihydrochloride is utilized in a wide range of scientific research fields, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-1,5-diazecane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved are still under investigation, but they are believed to play a crucial role in its biological effects .
Comparison with Similar Compounds
1-Methyl-1,5-diazecane dihydrochloride can be compared with other similar compounds, such as:
1-Methyl-1,5-diazepane: This compound has a similar structure but lacks the dihydrochloride component.
1-Methyl-1,5-diazacyclooctane: Another structurally related compound with different chemical properties.
1-Methyl-1,5-diazacyclononane: Similar in structure but with a different ring size, leading to distinct chemical behaviors.
The uniqueness of this compound lies in its specific chemical structure and the presence of the dihydrochloride component, which influences its reactivity and applications.
Properties
IUPAC Name |
1-methyl-1,5-diazecane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-11-8-4-2-3-6-10-7-5-9-11;;/h10H,2-9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUWABBPDTXIGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCCNCCC1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-Pyrimidin-2-ylpiperazin-1-yl)ethyl]amine trihydrochloride](/img/new.no-structure.jpg)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2994826.png)

![[3-Fluoro-4-(methoxymethyl)phenyl]methanamine](/img/structure/B2994828.png)
![2-(propylsulfanyl)-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2994830.png)

![2-[2-Oxo-2-[4-(1,3-thiazol-2-yl)piperidin-1-yl]ethoxy]benzaldehyde](/img/structure/B2994834.png)
![(7-{[(4-Ethylphenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2994837.png)


![2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)pentanoic acid](/img/structure/B2994843.png)

![6-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2994845.png)
